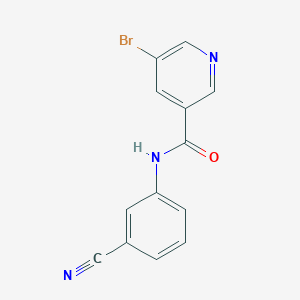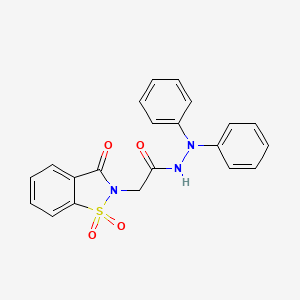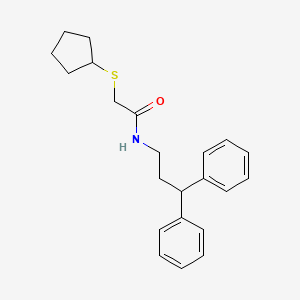![molecular formula C21H14N2O3S B7681235 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one](/img/structure/B7681235.png)
2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the acridine family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one is not fully understood. However, it is known to bind to nucleic acids, suggesting that it may interfere with DNA or RNA replication or transcription. Additionally, it has been shown to induce apoptosis in cancer cells, indicating that it may have a direct effect on cell signaling pathways.
Biochemical and Physiological Effects:
2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to DNA and RNA with high affinity and specificity, making it a useful tool for studying nucleic acid structure and function. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one in lab experiments is its high affinity and specificity for nucleic acids. This makes it a useful tool for studying nucleic acid structure and function. Additionally, it has been shown to have potential as an anti-cancer agent, making it a useful tool for studying cancer cell growth and proliferation.
One limitation of using 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one in lab experiments is its potential toxicity. It has been shown to induce apoptosis in cancer cells, indicating that it may have a direct effect on cell signaling pathways. Additionally, its potential as an anti-cancer agent may make it difficult to use in certain experiments, as it may interfere with the growth and proliferation of non-cancerous cells.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one. One area of interest is its potential as a fluorescent probe for nucleic acids. Further research could focus on optimizing its fluorescence properties and developing new applications for its use as a probe.
Another area of interest is its potential as an anti-cancer agent. Further research could focus on optimizing its effectiveness against different types of cancer cells and developing new delivery methods to improve its bioavailability.
Overall, 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one is a promising compound with a variety of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and to optimize its effectiveness in different applications.
Synthesemethoden
The synthesis of 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one involves several steps. The first step is the synthesis of 2-(2-thiophen-2-yl-1,3-oxazol-4-yl)ethanol, which is then converted to the corresponding mesylate. The mesylate is then reacted with 10H-acridin-9-one to give the final product. This synthesis method has been published in several research articles and has been shown to be reproducible.
Wissenschaftliche Forschungsanwendungen
2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for nucleic acids. It has been shown to bind to DNA and RNA with high affinity and specificity, making it a useful tool for studying nucleic acid structure and function. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-20-15-4-1-2-5-17(15)23-18-8-7-14(10-16(18)20)25-11-13-12-26-21(22-13)19-6-3-9-27-19/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFILMJGYCBZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)OCC4=COC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7681158.png)
![3-Ethyl-5-[[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7681159.png)
![N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7681162.png)
![N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7681166.png)


![2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7681197.png)

![[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]-(2-methoxy-4-methylsulfanylphenyl)methanone](/img/structure/B7681204.png)
![1-(4-fluorophenyl)-2,5-dimethyl-N'-[4-(methylsulfonylmethyl)benzoyl]pyrrole-3-carbohydrazide](/img/structure/B7681214.png)
![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7681218.png)
![N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide](/img/structure/B7681224.png)
![2-[[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7681231.png)
![3-[2-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-oxoethyl]-1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7681243.png)